molecular formula C13H8ClNO B12356548 2-chloro-2H-acridin-9-one

2-chloro-2H-acridin-9-one

Cat. No.: B12356548
M. Wt: 229.66 g/mol
InChI Key: SYDCLAZSJCPJCP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-2H-acridin-9-one typically involves the Ullmann condensation reaction. This method includes the condensation of 2-chlorobenzoic acid with aniline, followed by cyclization using polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) . The reaction conditions usually require heating and the presence of a catalyst to facilitate the formation of the acridone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly solvents and recyclable catalysts is emphasized to reduce environmental impact . Continuous flow reactors and automated systems can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-2H-acridin-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various acridone derivatives, which can exhibit different biological activities depending on the substituents introduced .

Properties

Molecular Formula

C13H8ClNO

Molecular Weight

229.66 g/mol

IUPAC Name

2-chloro-2H-acridin-9-one

InChI

InChI=1S/C13H8ClNO/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-8H

InChI Key

SYDCLAZSJCPJCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(C=CC3=N2)Cl

Origin of Product

United States

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